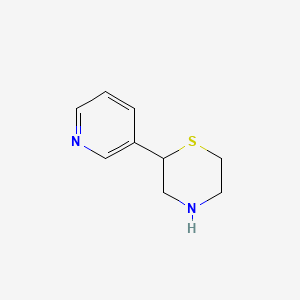

2-(Pyridin-3-yl)thiomorpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Pyridin-3-yl)thiomorpholine is a heterocyclic compound with the molecular formula C₉H₁₂N₂S and a molecular weight of 180.27 g/mol . This compound features a thiomorpholine ring fused with a pyridine ring, making it an interesting subject for various chemical and biological studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)thiomorpholine can be achieved through several methods. One common approach involves the reaction of pyridine-3-thiol with epichlorohydrin, followed by cyclization with morpholine under basic conditions . Another method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for industrial use with appropriate optimization of reaction conditions and purification processes.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Pyridin-3-yl)thiomorpholine undergoes various types of chemical reactions, including:

Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

Substitution: The nitrogen and sulfur atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced sulfur species.

Substitution: Various substituted thiomorpholine derivatives.

Applications De Recherche Scientifique

2-(Pyridin-3-yl)thiomorpholine has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of 2-(Pyridin-3-yl)thiomorpholine involves its interaction with various molecular targets and pathways. The compound’s thiomorpholine ring can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes . The pyridine ring may also contribute to its biological activity by interacting with nucleic acids or proteins.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(Pyridin-2-yl)thiomorpholine

- 2-(Pyridin-4-yl)thiomorpholine

- 2-(Pyridin-3-yl)morpholine

Uniqueness

2-(Pyridin-3-yl)thiomorpholine is unique due to the specific positioning of the pyridine ring, which can influence its chemical reactivity and biological activity.

Activité Biologique

2-(Pyridin-3-yl)thiomorpholine is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Structural Overview

This compound consists of a pyridine ring fused with a thiomorpholine moiety, which includes sulfur and nitrogen atoms. This structural composition suggests potential interactions with biological targets, making it a candidate for various pharmacological applications.

Target Interactions

The compound is believed to interact with multiple biological targets, influencing various biochemical pathways. Notably, it may affect DNA and topoisomerase II, leading to cellular apoptosis through DNA double-strand breaks and cell cycle arrest at the G2 phase.

Biochemical Pathways

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Demonstrated efficacy against various bacterial strains.

- Antitumor Effects : Potential to inhibit tumor growth by inducing apoptosis in cancer cells.

- Anti-inflammatory Properties : Modulates inflammatory pathways, potentially reducing chronic inflammation.

Antimicrobial Activity

The compound has shown promising results in inhibiting the growth of several pathogenic microorganisms. Its mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for microbial survival.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, research highlighted its ability to reduce cell viability significantly in human cancer cells when administered at specific concentrations.

Anti-inflammatory Effects

The compound has been observed to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This activity suggests potential therapeutic applications in treating inflammatory diseases.

Case Study 1: Antitumor Activity

A study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM across different cell types. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be as low as 5 µg/mL for certain strains, indicating strong antimicrobial potential.

| Property | Description |

|---|---|

| Molecular Weight | 195.27 g/mol |

| Solubility | Soluble in DMSO; limited solubility in water |

| Stability | Stable under standard laboratory conditions |

| Metabolism | Primarily metabolized by liver enzymes |

Propriétés

IUPAC Name |

2-pyridin-3-ylthiomorpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-2-8(6-10-3-1)9-7-11-4-5-12-9/h1-3,6,9,11H,4-5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMYYUGOVEFECNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(CN1)C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397516 |

Source

|

| Record name | 2-(pyridin-3-yl)thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951623-85-1 |

Source

|

| Record name | 2-(pyridin-3-yl)thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.